molecular formula C24H27NO6 B558423 Boc-glu-ofm CAS No. 133906-29-3

Boc-glu-ofm

Cat. No. B558423
M. Wt: 425.5 g/mol
InChI Key: KSYVYHUPZNONJS-FQEVSTJZSA-N
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Description

Boc-Glu-Ofm is a peptide that has been used for the synthesis of ester insulin and cyclic peptide mixtures . It is also known as N-alpha-tert-Butyloxycarbonyl-L-glutamic acid gamma (9-fluorenylmethyl) ester .


Synthesis Analysis

Boc-Glu-Ofm is used in solid-phase peptide synthesis . It has been used in the fully convergent chemical synthesis of ester insulin . It has also been used in the preparation of head-to-tail cyclic peptides via side-chain attachment .


Molecular Structure Analysis

The molecular formula of Boc-Glu-Ofm is C24H27NO6 . The molecular weight is 425.5 .


Chemical Reactions Analysis

Boc-Glu-Ofm is used in the synthesis of ester insulin and cyclic peptide mixtures . It is also used in the synthesis of [AspB10,LysB28,ProB29]-ester insulin .


Physical And Chemical Properties Analysis

Boc-Glu-Ofm is a white to off-white powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The melting point is around 130-131 °C .

Scientific Research Applications

Application 1: Peptide Synthesis for Biosensor Interfaces

  • Summary of the Application : Boc-Glu-Ofm is used in an acid-modulated strategy for novel peptide microarray production on biosensor interfaces . This chemistry can be performed at the interface of multiple field effect transistor (FET) sensors, eventually to generate label-free peptide microarrays for protein screening .
  • Methods of Application or Experimental Procedures : The method involves the use of a controlled pore glass (CPG) as a support for solid-phase peptide synthesis (SPPS). The N-terminal amino function of each amino acid building block is temporarily protected with a tert-butyloxycarbonyl (Boc) group that can be removed after each SPPS cycle . This protection scheme has been fine-tuned for optimal performance on CPG and translated to SPR chips that allow layer-by-layer monitoring of amino acid coupling .

Application 2: Synthesis of Ester Insulin

  • Summary of the Application : Boc-Glu-Ofm is used in the synthesis of ester insulin . Ester insulin is a modified form of insulin that is designed to improve the therapeutic properties of the hormone, such as its stability and duration of action .

Application 3: Synthesis of Cyclic Peptide Mixtures

  • Summary of the Application : Boc-Glu-Ofm is used in the synthesis of cyclic peptide mixtures . Cyclic peptides are a class of peptides in which the amino acid sequence forms a loop. They have a variety of applications in drug discovery due to their stability and structural diversity .

Application 4: Preparation of High Affinity Polo-Like Kinase 1 Polo-Box Domain-Binding Peptide Macrocycles

  • Summary of the Application : Boc-Glu-Ofm is used in the preparation of high affinity polo-like kinase 1 polo-box domain-binding peptide macrocycles . These macrocycles are designed to target protein-protein interactions, specifically those involving the polo-like kinase 1 (Plk1) polo-box domain (PBD), which are important for anticancer therapeutic development .
  • Methods of Application or Experimental Procedures : The method involves the design and synthesis of macrocyclic peptide mimetics directed against the Plk1 PBD. These macrocycles are characterized by a new glutamic acid analog that simultaneously serves as a ring-closing junction that provides access to a cryptic binding pocket, while at the same time achieving proper orientation of a phosphothreonine (pT) residue for optimal interaction in the signature phospho-binding pocket .
  • Results or Outcomes : The macrocycles prepared with this new amino acid analog introduce additional hydrogen-bonding interactions not found in the open-chain linear parent peptide. This new glutamic acid-based amino acid analog represents the first example of extremely high affinity ligands where access to the cryptic pocket from the pT-2 position is made possible with a residue that is not based on histidine .

Application 5: Cell-Penetrating Peptides (CPP) Production

  • Summary of the Application : Boc-Glu-Ofm is used in the production of cell-penetrating peptides (CPP). CPPs have served to deliver various molecules and particles into cells, improving biomedical research and gaining ground due to the use of CPPs and synthetic peptides .

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(4S)-5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(12-13-21(26)27)22(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYVYHUPZNONJS-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158415
Record name N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-glu-ofm

CAS RN

133906-29-3
Record name N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133906293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
Y Sun, AF Spatola - Peptides: The Wave of the Future: Proceedings of the …, 2001 - Springer
… [7], we synthesized Boc-Glu-OFm, which was then treated by the same method as Boc-Asp-OFm and afforded Boc-Glu(NHOBzl)-OH in 94% purity and 71% yield (from Boc-Glu-OFm). …
Number of citations: 0 link.springer.com
P Romanovskis, AF Spatola - The Journal of peptide research, 1998 - Wiley Online Library
… and asparaginyl containing combinatorial mixtures, we have prepared the corresponding Boc-Glu-OFm analogs. Boc-Glu-OFm, 2, was prepared through the selective hydrogenation of …
Number of citations: 71 onlinelibrary.wiley.com
M Villain, H Gaertner, P Botti - European Journal of Organic …, 2003 - Wiley Online Library
A new side reaction during Native Chemical Ligation (NCL) at aspartic and glutamic acid/cysteine ligation sites is reported. To exploit NCL at these sites, test peptides having either a C‐…
M Avital-Shmilovici, K Mandal, ZP Gates… - Journal of the …, 2013 - ACS Publications
… Condensation with Boc-Glu-OFm generated ester 9, which was then treated with piperidine to remove the OFm moiety and to thus yield ester-linked dipeptide 10. This dipeptide was …
Number of citations: 85 pubs.acs.org
J Rivier, SL Lahrichi, J Gulyas, J Erchegyi… - Journal of medicinal …, 1998 - ACS Publications
In three earlier publications (Miranda et al. J. Med. Chem. 1994, 37, 1450−1459; 1997, 40, 3651−3658; Gulyas et al. Proc. Natl. Acad. Sci. USA 1995, 92, 10575−10579) we have …
Number of citations: 30 pubs.acs.org
Y Crozet, JJ Wen, RO Loo, PC Andrews, AF Spatola - Molecular diversity, 1997 - Springer
… , Boc-Glu-OFm was attached by its side chain to hydroxymethyl resin. The BocGlu-OFm … In addition to the use of Boc-Glu-OFm during the synthesis, the ‘multiple coupling’ method …
Number of citations: 10 link.springer.com
S Hindi, DP Grossman, I Goldwaser, Y Shechter… - Letters in Peptide …, 2002 - Springer
… The liquid was drained and another two couplings were performed with equal amounts of Boc-Glu-OFm, PyBOP, and NMM. The completeness of the coupling was verified by the …
Number of citations: 3 link.springer.com
A Bielmann, N Sambiagio, N Wehr, S Gerber-Lemaire… - RSC …, 2018 - pubs.rsc.org
Sulfur Mustard (SM) is a blistering agent used as a chemical weapon. Glutathione (GSH) is involved in the β-lyase degradation pathway of SM and recently, bioadducts between SM …
Number of citations: 7 pubs.rsc.org
JE Rivier, DA Kirby, SL Lahrichi… - Journal of medicinal …, 1999 - ACS Publications
In an earlier report we identified specific modifications and substitutions of corticotropin releasing factor (CRF) that led to the discovery of antagonists with extended duration of action as …
Number of citations: 93 pubs.acs.org
A Machado, MA Fázio, A Miranda… - Journal of Peptide …, 2012 - Wiley Online Library
… Boc-Glu(MBHA resin)-OFm was obtained by reacting for 1 h at room temperature MBHA resin (Advanced ChemTech, substitution of 0.67 mmol/g ) with Boc-Glu-OFm (2.5-fold excess) in …
Number of citations: 23 onlinelibrary.wiley.com

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